1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16409502
InChI: InChI=1S/C13H21N5.ClH/c1-5-17-9-11(4)13(16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H
SMILES:
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16409502

Molecular Formula: C13H22ClN5

Molecular Weight: 283.80 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name 1-ethyl-4-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H21N5.ClH/c1-5-17-9-11(4)13(16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H
Standard InChI Key RIXJNKGVNARMMK-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)NCC2=CC=NN2C(C)C)C.Cl

Introduction

Synthesis Methods

The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. These methods reflect advancements in synthetic methodologies aimed at optimizing yields and minimizing waste. Common synthesis routes may include:

  • Step 1: Formation of the pyrazole ring through condensation reactions.

  • Step 2: Introduction of the ethyl and isopropyl substituents via alkylation reactions.

  • Step 3: Coupling of the two pyrazole rings through a methyl group using appropriate coupling agents.

Biological Activities and Potential Applications

Pyrazole derivatives, including 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds are known for their anti-inflammatory, analgesic, and anticancer properties. The unique combination of substituents in this compound may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Research Findings and Future Directions

Research on pyrazole derivatives highlights their potential as lead candidates for drug development. The interaction of these compounds with specific enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), can inhibit their activity, leading to alterations in metabolic pathways associated with inflammation and signal transduction. Further studies are needed to fully explore the therapeutic potential of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine and its derivatives.

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